molecular formula C15H22BNO3 B596351 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1256256-24-2

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B596351
CAS No.: 1256256-24-2
M. Wt: 275.155
InChI Key: NBEZHNPPYJYFMI-UHFFFAOYSA-N
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Description

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of benzo[b][1,4]oxazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the specific requirements of the process. The use of automated systems for monitoring and controlling reaction conditions can help ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid.

  • Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Borates: : Resulting from further oxidation of boronic esters.

  • Reduced Boronic Acid: : Obtained by reducing the boronic acid group.

  • Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and reactivity. Similar compounds include:

  • Boronic Acids: : General class of compounds with similar reactivity.

  • Boronic Esters: : Derivatives of boronic acids with different stability and reactivity profiles.

  • Borates: : Oxidized forms of boronic acids with distinct chemical properties.

Properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZHNPPYJYFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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